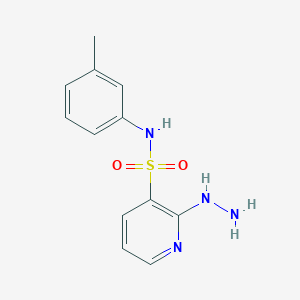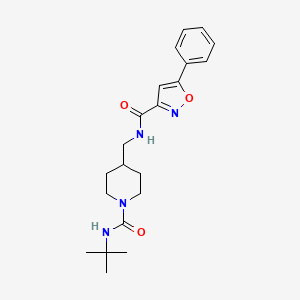
N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of piperidine, which is a widely used structural motif in medicinal chemistry . Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals . The tert-butylcarbamoyl group and the phenylisoxazole group are also common in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. For similar compounds, properties such as solubility, melting point, boiling point, and stability under various conditions would be of interest .Aplicaciones Científicas De Investigación
Structure-Activity Relationships in Drug Design
N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide and its derivatives have been explored for their potential therapeutic applications through the study of structure-activity relationships (SARs). For instance, the exploration of pyrazole derivatives as cannabinoid receptor antagonists highlights the critical structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity, including specific substituents that contribute to the compound's pharmacological profile. This research underscores the importance of molecular modifications in enhancing drug specificity and potency, laying the groundwork for developing targeted therapies with minimized side effects (Lan et al., 1999).
Electroactive Polymer Synthesis
The compound has also been involved in the synthesis of electroactive polyamides with pendent carbazole groups, demonstrating significant thermal stability and electrochromic properties. These materials, which can switch colors upon electrical stimulation, show promise for applications in smart windows, displays, and other electronic devices. The inclusion of tert-butyl substituents on the active sites of the carbazole unit has been shown to enhance the redox-stability and electrochromic performance of these polymers, highlighting the compound's role in advancing materials science (Hsiao et al., 2013).
Synthesis of Nociceptin Antagonists
Research into the asymmetric synthesis of specific intermediates for nociceptin antagonists sheds light on the compound's utility in medicinal chemistry. Efficient synthesis methods have been developed for producing enantiomerically pure intermediates, crucial for the synthesis of nociceptin antagonists. This work is pivotal in the quest for new pain management therapies, demonstrating the compound's versatility in synthesizing biologically active molecules (Jona et al., 2009).
Development of Antipsychotic Agents
Investigations into heterocyclic carboxamides, including those related to N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide, have explored their potential as antipsychotic agents. By evaluating their binding to dopamine and serotonin receptors and their efficacy in vivo, researchers have identified promising compounds for further development. This research contributes to the ongoing search for safer and more effective antipsychotic medications, highlighting the compound's relevance in neuroscience and pharmacology (Norman et al., 1996).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-21(2,3)23-20(27)25-11-9-15(10-12-25)14-22-19(26)17-13-18(28-24-17)16-7-5-4-6-8-16/h4-8,13,15H,9-12,14H2,1-3H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXVQXAEVKXSFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

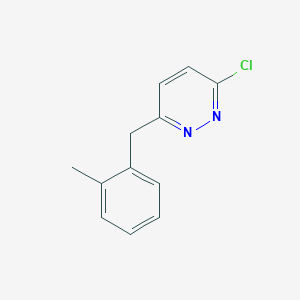
![2-[(2-Chlorobenzyl)oxy]-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B2873687.png)
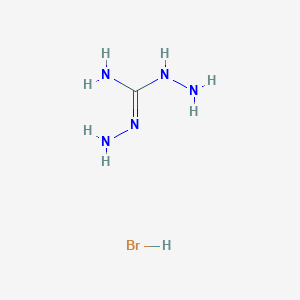
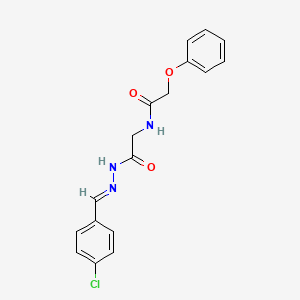
![2,2-Difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid](/img/structure/B2873690.png)
![4-(2-amino-5H-thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol](/img/structure/B2873692.png)
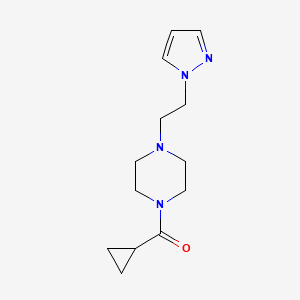
![1-Methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]pyrazole-4-sulfonamide](/img/structure/B2873694.png)
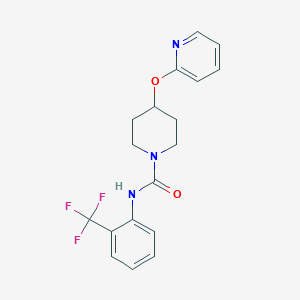
![methyl 6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2873696.png)
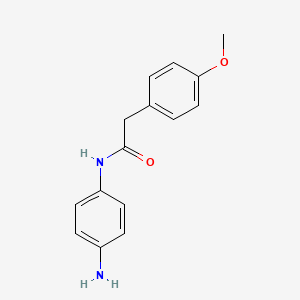
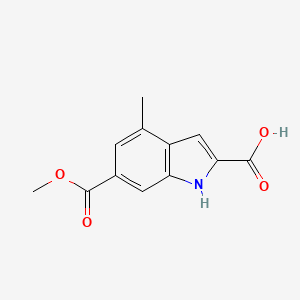
![3,6-dichloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2873706.png)
